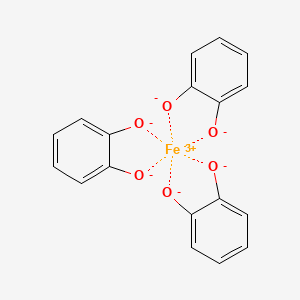
Ferric tris(catecholate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric tris(catecholate) is a coordination complex formed by the interaction of ferric ions (Fe³⁺) with catechol ligands. This compound is a type of siderophore, which are molecules that bind and transport iron in microorganisms. Ferric tris(catecholate) plays a crucial role in iron acquisition, especially under iron-limited conditions, making it essential for various biological processes.
準備方法
Synthetic Routes and Reaction Conditions: Ferric tris(catecholate) can be synthesized by reacting ferric chloride (FeCl₃) with catechol in an aqueous solution. The reaction typically occurs under mild conditions, with the catechol acting as a chelating agent to form the complex. The general reaction is as follows: [ \text{FeCl}_3 + 3 \text{C}_6\text{H}_4(\text{OH})_2 \rightarrow \text{Fe(C}_6\text{H}_4(\text{OH})_2)_3 ]
Industrial Production Methods: Industrial production of ferric tris(catecholate) involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Ferric tris(catecholate) undergoes various chemical reactions, including:
Oxidation: The catechol ligands can be oxidized to quinones.
Reduction: The ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺).
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) can be used.
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using competing ligands under controlled pH conditions.
Major Products:
Oxidation: Formation of ferric quinone complexes.
Reduction: Formation of ferrous catecholate complexes.
Substitution: Formation of new ferric complexes with different ligands.
科学的研究の応用
Ferric tris(catecholate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and metal-ligand interactions.
Biology: Plays a role in microbial iron acquisition, aiding in the study of microbial metabolism and pathogenicity.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting iron-dependent pathogens.
Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments.
作用機序
Ferric tris(catecholate) exerts its effects through the chelation of ferric ions. The catechol ligands form strong coordination bonds with the ferric ion, stabilizing it in a soluble form. This complex can then be transported across cell membranes via specific transport proteins, facilitating iron uptake in microorganisms. The molecular targets include iron transporters and receptors on the cell surface.
類似化合物との比較
Ferric tris(catecholate) can be compared with other ferric catecholate complexes, such as:
Ferric bis(catecholate): Contains two catechol ligands instead of three.
Ferric mono(catecholate): Contains only one catechol ligand.
Ferric enterobactin: A tricatecholate siderophore with a cyclic structure.
Uniqueness: Ferric tris(catecholate) is unique due to its high stability and strong binding affinity for ferric ions. This makes it particularly effective in iron acquisition under iron-limited conditions, setting it apart from other similar compounds.
特性
分子式 |
C18H12FeO6-3 |
|---|---|
分子量 |
380.1 g/mol |
IUPAC名 |
benzene-1,2-diolate;iron(3+) |
InChI |
InChI=1S/3C6H6O2.Fe/c3*7-5-3-1-2-4-6(5)8;/h3*1-4,7-8H;/q;;;+3/p-6 |
InChIキー |
XGELGVCTNWYVLY-UHFFFAOYSA-H |
正規SMILES |
C1=CC=C(C(=C1)[O-])[O-].C1=CC=C(C(=C1)[O-])[O-].C1=CC=C(C(=C1)[O-])[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















